(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide
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Overview
Description
SPL-707 is an orally active, selective inhibitor of signal peptide peptidase-like 2a (SPPL2a). It has shown potential in research related to autoimmune diseases by targeting B cells and dendritic cells . The compound has an IC50 of 77 nM for human SPPL2a, making it a potent inhibitor .
Preparation Methods
The synthetic routes and reaction conditions for SPL-707 are not widely detailed in public literature. it is known that SPL-707 is synthesized through a series of organic reactions involving specific reagents and conditions to achieve high purity and efficacy . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
SPL-707 undergoes various chemical reactions, including inhibition of γ-secretase and signal peptide peptidase (SPP) with IC50 values of 6.1 μM and 3.7 μM, respectively . The compound is stable under physiological conditions and does not undergo significant oxidation or reduction reactions . Common reagents used in these reactions include specific inhibitors and substrates that interact with SPPL2a . The major products formed from these reactions are typically the inhibited forms of the target enzymes .
Scientific Research Applications
SPL-707 has a wide range of scientific research applications:
Mechanism of Action
SPL-707 exerts its effects by selectively inhibiting SPPL2a, an enzyme involved in the regulation of immune responses . The compound binds to the active site of SPPL2a, preventing the cleavage of its substrates, such as CD74 . This inhibition leads to a reduction in B cells and dendritic cells without affecting γ-secretase activity . The molecular targets and pathways involved include the SPPL2a enzyme and its associated signaling pathways .
Comparison with Similar Compounds
SPL-707 is unique in its high selectivity and potency for SPPL2a compared to other similar compounds . Similar compounds include:
Signal peptide peptidase-like 2b (SPPL2b) inhibitors: These compounds also target related enzymes but with different selectivity profiles.
γ-secretase inhibitors: While these inhibitors target a related enzyme, they have broader effects and less selectivity for SPPL2a.
Signal peptide peptidase (SPP) inhibitors: These compounds inhibit SPP but with different potency and selectivity compared to SPL-707.
Properties
IUPAC Name |
(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQXBRYTQYYCMW-REWPJTCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)NC(=O)CC(C2CC2)C(=O)NC3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=N1)F)NC(=O)C[C@@H](C2CC2)C(=O)N[C@H]3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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